molecular formula C60H40 B1429677 [10]Cycloparaphenylene CAS No. 1222105-46-5

[10]Cycloparaphenylene

Cat. No. B1429677
M. Wt: 761 g/mol
InChI Key: AZQFSRJNZXMCKW-UHFFFAOYSA-N
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Description

“10Cycloparaphenylene” or “10CPP” is a molecule that consists of several benzene rings connected by covalent bonds in the para positions to form a hoop- or necklace-like structure . It is a type of carbon nanohoop and can be considered as the smallest possible armchair carbon nanotube . It has excellent structural and electronic properties due to radial π-conjugation modes and porous structures .


Synthesis Analysis

The synthesis of 10CPP has been achieved through a series of research . A cost-effective gram-scale synthesis of 8- and 10cycloparaphenylenes (CPPs) has been developed for the first time . The strategy toward – CPP relied on sequential Suzuki–Miyaura cross-coupling involving three L-shaped units .


Molecular Structure Analysis

Both 8- and 10cycloparaphenylene organized into herringbone geometries in the crystalline state with well-defined cylindrical cavities of 1.1 and 1.4 nm, respectively . The molecular carbon nanoring, cycloparaphenylene (CPP), is fascinating as a new class of carbonaceous porous solids with the uniform structure of an all-benzene surface .


Chemical Reactions Analysis

Cycloparaphenylenes are challenging targets for chemical synthesis due to the ring strain incurred from forcing benzene rings out of planarity . The first synthesis of a cyclic oligophenylene possessing a radial π system was reported in 2008 .


Physical And Chemical Properties Analysis

The normal configuration of each phenylene element would be planar, with the bonds in the para position pointing opposite to each other in a straight line. Therefore, the cycloparaphenylene molecule is strained, and the strain increases as the number of units decreases . The strain energy of 5CPP was calculated as 117.2 kcal/mol .

Scientific Research Applications

  • Field: Supramolecular Chemistry

    • Application : 10Cycloparaphenylene has potential applications in host-guest chemistry . It can be used as a host molecule to encapsulate guest compounds, forming host-guest complexes .
    • Method : The host-guest interaction is achieved through non-covalent interactions such as π–π interactions . The concave inner surface of 10Cycloparaphenylene interacts with a variety of molecules with convex surfaces .
    • Results : The host-guest complex of 10Cycloparaphenylene and 5Cycloparaphenylene dication showed about 20 times higher association constant in (CDCl2)2 at 25 °C (103 mol L−1) compared to the neutral one . This suggests a partial electron transfer from 10Cycloparaphenylene to 5Cycloparaphenylene dication in the complex .
  • Field: Nanotechnology

    • Application : 10Cycloparaphenylene can be used as seeds for carbon nanotube growth . It can be considered as the smallest possible armchair carbon nanotube, and is a type of carbon nanohoop .
    • Method : The synthesis of 10Cycloparaphenylene involves chemical synthesis methods . It’s synthesized by forcing benzene rings out of planarity, which is a challenging task due to the ring strain .
    • Results : The successful synthesis of 10Cycloparaphenylene has opened up new possibilities for the fabrication of supramolecular structures based on non-covalent interactions using carbon nanorings .
  • Field: Material Science

    • Application : 10Cycloparaphenylene can be used to create hybrid nanostructures containing nanohoop-type substituents .
    • Method : The creation of hybrid nanostructures involves the use of 10Cycloparaphenylene as building blocks .
  • Field: Organic Electronics

    • Application : [10]Cycloparaphenylene and its derivatives have potential applications in organic electronics .
    • Method : This involves incorporating fluorenone or 2-(9H-fluoren-9-ylidene)malononitrile into the loops of two differently sized CPPs .
    • Results : The donor–acceptor characters of the CPPs were supported by absorption and fluorescence spectroscopic studies, electrochemical studies (displaying the CPPs as multi-redox systems undergoing reversible or quasi-reversible redox events), as well as by computations .
  • Field: Topologically Complex Nanocarbons

    • Application : [10]Cycloparaphenylene can be used to synthesize topologically complex nanocarbons .
    • Method : This involves either a combined tether, template, and shadow mask approach or an active metal template approach .
    • Results : The synthesis of two novel CPP-based catenanes not only enriches the family of topologically complex nanocarbons, but also potentially widens the application scope of conjugated carbon materials .
  • Field: Material Science

    • Application : [10]Cycloparaphenylene can be used to create lemniscates, a type of geometric figure .
    • Method : This involves selective nitrogen substitution into the ortho positions of the aromatic rings .
    • Results : The selective nitrogen substitution allows for the rings to become coplanar, which results in a more ribbon-like structure of the lemniscates .
  • Field: Organic Electronics

    • Application : [10]Cycloparaphenylene and its derivatives have potential applications in organic electronics .
    • Method : This involves incorporating fluorenone or 2-(9H-fluoren-9-ylidene)malononitrile into the loops of two differently sized CPPs .
    • Results : The donor–acceptor characters of the CPPs were supported by absorption and fluorescence spectroscopic studies, electrochemical studies (displaying the CPPs as multi-redox systems undergoing reversible or quasi-reversible redox events), as well as by computations .
  • Field: Supramolecular Chemistry

    • Application : [10]Cycloparaphenylene has potential applications in host–guest chemistry . It can be used as a host molecule to encapsulate guest compounds, forming host-guest complexes .
    • Method : The host-guest interaction is achieved through non-covalent interactions such as π–π interactions . The concave inner surface of [10]Cycloparaphenylene interacts with a variety of molecules with convex surfaces .
  • Field: Material Science

    • Application : [10]Cycloparaphenylene can be used to create lemniscates, a type of geometric figure .
    • Method : This involves selective nitrogen substitution into the ortho positions of the aromatic rings .
    • Results : The selective nitrogen substitution allows for the rings to become coplanar, which results in a more ribbon-like structure of the lemniscates .

Safety And Hazards

The safety data sheet for 10Cycloparaphenylene can be found in the provided links .

Future Directions

Potential applications of cycloparaphenylenes include host–guest chemistry, seeds for carbon nanotube growth, and hybrid nanostructures containing nanohoop-type substituents . A new single cluster catalyst consisting of loop-like 6cycloparaphenylene (6CPP) as the support and an exposed central hexagonal-shaped Cu7 cluster as the metal center has been introduced .

properties

IUPAC Name

undecacyclo[36.2.2.22,5.26,9.210,13.214,17.218,21.222,25.226,29.230,33.234,37]hexaconta-1(40),2(60),3,5(59),6(58),7,9(57),10(56),11,13(55),14(54),15,17(53),18(52),19,21(51),22,24,26,28,30,32,34,36,38,41,43,45,47,49-triacontaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H40/c1-2-42-4-3-41(1)43-5-7-45(8-6-43)47-13-15-49(16-14-47)51-21-23-53(24-22-51)55-29-31-57(32-30-55)59-37-39-60(40-38-59)58-35-33-56(34-36-58)54-27-25-52(26-28-54)50-19-17-48(18-20-50)46-11-9-44(42)10-12-46/h1-40H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQFSRJNZXMCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=C1C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)C8=CC=C(C=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)C1=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

761.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[10]Cycloparaphenylene

Citations

For This Compound
307
Citations
E Kayahara, Y Sakamoto, T Suzuki, S Yamago - Organic letters, 2012 - ACS Publications
[10]Cycloparaphenylene ([10]CPP) was selectively synthesized in four steps in 13% overall yield from commercially available 4,4′-diiodobiphenyl by using mono-I–Sn exchange, Sn–…
Number of citations: 127 pubs.acs.org
E Kayahara, L Sun, H Onishi, K Suzuki… - Journal of the …, 2017 - ACS Publications
[10]Cycloparaphenylene ([10]CPP) and its tetraalkoxy derivatives were synthesized on the gram scale in 7 steps starting from 1,4-benzoquinone or 2,5-dialkoxy-1,4-benzoquinone. The …
Number of citations: 89 pubs.acs.org
A Stergiou, J Rio, JH Griwatz, D Arčon… - Angewandte …, 2019 - Wiley Online Library
A major handicap towards the exploitation of radicals is their inherent instability. In the paramagnetic azafullerenyl radical C 59 N . , the unpaired electron is strongly localized next to the …
Number of citations: 33 onlinelibrary.wiley.com
Y Ishii, S Matsuura, Y Segawa, K Itami - Organic letters, 2014 - ACS Publications
The first synthesis and dimerization of monochlorinated [10]cycloparaphenylene (chloro[10]CPP) are described. By assembling a chlorinated 1,4-diborylbenzene unit with brominated …
Number of citations: 68 pubs.acs.org
Y Xu, R Kaur, B Wang, MB Minameyer… - Journal of the …, 2018 - ACS Publications
The cycloparaphenylenes (CPPs) are a class of strained macrocycles that until 2008 were considered beyond the reach of organic synthesis. With its cyclic array of ten para-substituted …
Number of citations: 123 pubs.acs.org
JP Mora‐Fuentes, MD Codesal, M Reale… - Angewandte Chemie …, 2023 - Wiley Online Library
We report the synthesis and characterization of a novel type of nanohoop, consisting of a cycloparaphenylene derivative incorporating a curved heptagon‐containing π‐extended …
Number of citations: 8 onlinelibrary.wiley.com
J Volkmann, D Kohrs, F Bernt… - European Journal of …, 2022 - Wiley Online Library
Herein, we report the synthesis and investigation of a substituted [10]cycloparaphenylene (CPP) incorporating a diethylphthalane unit. An efficient strategy relying on a symmetric built‐…
TC Lovell, ZR Garrison, R Jasti - Angewandte Chemie, 2020 - Wiley Online Library
Synthesis, Characterization, and Computational Investigation of Bright Orange‐Emitting Benzothiadiazole [10]Cycloparaphenylene - Lovell - 2020 - Angewandte Chemie - Wiley Online …
Number of citations: 36 onlinelibrary.wiley.com
D Chen, Y Wada, Y Kusakabe, L Sun, E Kayahara… - Organic …, 2023 - ACS Publications
Here, we explored the possibility of using cycloparaphenylenes (CPP) within a donor–acceptor TADF emitter design. 4PXZPh-[10]CPP contains four electron-donating moieties …
Number of citations: 3 pubs.acs.org
K Wei, J Li, W Zhang, B Yuan, P Du - Chinese Chemical Letters, 2023 - Elsevier
Herein, we report the facile synthesis of a highly strained hexabenzocoronene-containing carbon nanoring, cyclo[4]-paraphenylene[2]-2,11-hexabenzocoronenylene ([4,2]CPHBC), as …
Number of citations: 0 www.sciencedirect.com

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